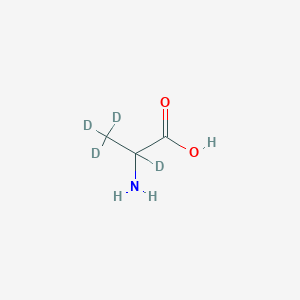
DL-Alanin-2,3,3,3-d4
Übersicht
Beschreibung
DL-Alanine-2,3,3,3-d4, also known as (±)-2-Aminopropionic acid-2,3,3,3-D4, is a deuterated form of DL-Alanine. This compound is an isotopically labeled amino acid where the hydrogen atoms at the 2, 3, 3, and 3 positions are replaced by deuterium. It is commonly used in scientific research due to its unique properties that allow for precise tracking and analysis in various biological and chemical systems .
Wissenschaftliche Forschungsanwendungen
DL-Alanine-2,3,3,3-d4 is widely used in scientific research due to its deuterated nature, which allows for precise tracking and analysis. Some of its applications include:
Chemistry: Used in studies involving isotopic labeling to track metabolic pathways and reaction mechanisms.
Biology: Employed in protein synthesis studies to understand the incorporation of amino acids in proteins.
Medicine: Utilized in metabolic studies to investigate the role of alanine in glucose-alanine cycling and its implications in diseases such as diabetes.
Industry: Used in the production of deuterated compounds for various industrial applications, including pharmaceuticals and materials science
Wirkmechanismus
Target of Action
DL-Alanine-2,3,3,3-d4 is a deuterium-labeled form of DL-Alanine . DL-Alanine is an essential amino acid that plays a crucial role in protein synthesis. It is a primary target in various metabolic pathways .
Mode of Action
The mode of action of DL-Alanine-2,3,3,3-d4 is similar to that of DL-Alanine, with the difference being the presence of deuterium atoms. Deuterium is a stable isotope of hydrogen and has a significant impact on the physicochemical properties of the molecule, such as bond strength and metabolic stability .
Biochemical Pathways
DL-Alanine-2,3,3,3-d4, like DL-Alanine, is involved in several biochemical pathways. It is a key player in the alanine cycle, where it shuttles nitrogen from the muscles to the liver. In the liver, the nitrogen is used to form urea, which is then excreted by the kidneys .
Pharmacokinetics
The pharmacokinetics of DL-Alanine-2,3,3,3-d4 is expected to be similar to that of DL-Alanine. Deuterium-labeled compounds are often used in drug development to improve the metabolic stability and prolong the half-life of drugs .
Result of Action
The result of DL-Alanine-2,3,3,3-d4 action is the successful participation in the various biochemical processes it is involved in, such as protein synthesis and the alanine cycle. The presence of deuterium may enhance the stability of the compound, potentially leading to more efficient participation in these processes .
Action Environment
The action of DL-Alanine-2,3,3,3-d4, like all biochemical processes, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other molecules. The deuterium in DL-Alanine-2,3,3,3-d4 may also influence how the compound interacts with its environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DL-Alanine-2,3,3,3-d4 typically involves the deuteration of DL-Alanine. This process can be achieved through catalytic exchange reactions where DL-Alanine is exposed to deuterium gas in the presence of a catalyst. Another method involves the use of deuterated reagents in the synthesis of DL-Alanine, ensuring the incorporation of deuterium at the specified positions .
Industrial Production Methods: Industrial production of DL-Alanine-2,3,3,3-d4 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high isotopic purity and yield. The product is then purified using techniques such as crystallization or chromatography to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: DL-Alanine-2,3,3,3-d4 undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo compounds.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo compounds.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
DL-Alanine-2,3,3,3-d4 is unique due to its deuterated nature, which distinguishes it from other similar compounds. Some similar compounds include:
L-Alanine-2,3,3,3-d4: A deuterated form of L-Alanine.
D-Alanine-2,3,3,3-d4: A deuterated form of D-Alanine.
DL-Alanine-3,3,3-d3: A deuterated form of DL-Alanine with deuterium at the 3, 3, and 3 positions
The uniqueness of DL-Alanine-2,3,3,3-d4 lies in its specific isotopic labeling, which provides enhanced stability and distinct tracking capabilities in research applications.
Eigenschaften
IUPAC Name |
2-amino-2,3,3,3-tetradeuteriopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i1D3,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-MZCSYVLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583937 | |
| Record name | (2,3,3,3-~2~H_4_)Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53795-92-9 | |
| Record name | (2,3,3,3-~2~H_4_)Alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


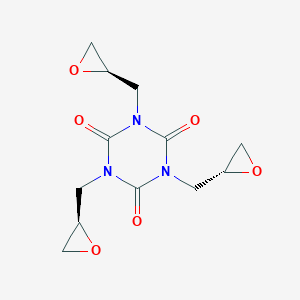
![N-[5-(1,1-Dimethylethyl)-3-isoxazolyl]-N/'-[4-(7-hydroxyimidazo[2,1-b]benzothiazol-2-yl)phenyl]urea](/img/structure/B49371.png)
![[(2R,3S,4S,5S)-5-dihydroxyphosphinothioyloxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B49375.png)
![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)
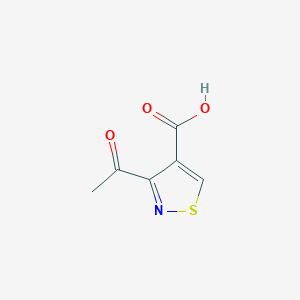
![3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine;hydrochloride](/img/structure/B49380.png)

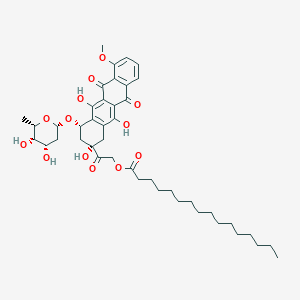
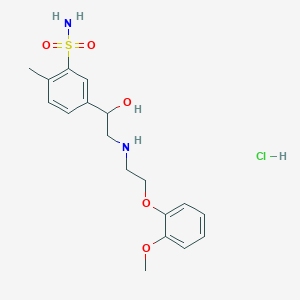

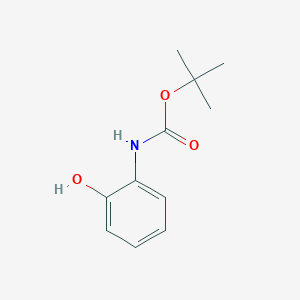


![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)
